![molecular formula C13H16N2O5 B12537979 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate CAS No. 653574-38-0](/img/structure/B12537979.png)
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The vinyl group can participate in hydrogenation reactions to form saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-2-propanyl [(3-amino-6-vinyl-2-pyridinyl)oxy]acetate.
Applications De Recherche Scientifique
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in covalent bonding with nucleophiles, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]propanoate
- 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]butanoate
Uniqueness
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
653574-38-0 |
|---|---|
Formule moléculaire |
C13H16N2O5 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
tert-butyl 2-(6-ethenyl-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C13H16N2O5/c1-5-9-6-7-10(15(17)18)12(14-9)19-8-11(16)20-13(2,3)4/h5-7H,1,8H2,2-4H3 |
Clé InChI |
WVYWFLOBOSSFPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=C(C=CC(=N1)C=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


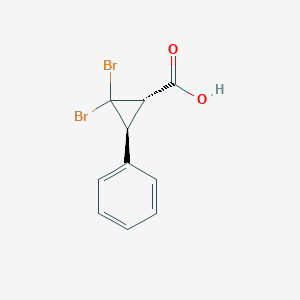
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
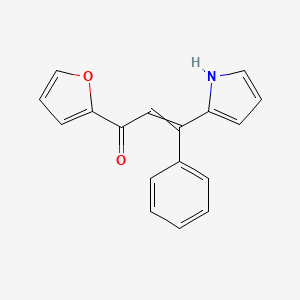



![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)


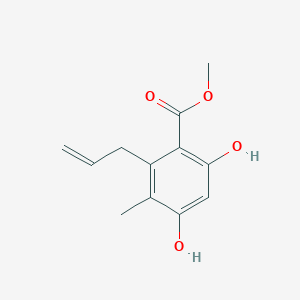
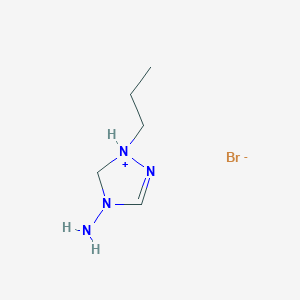
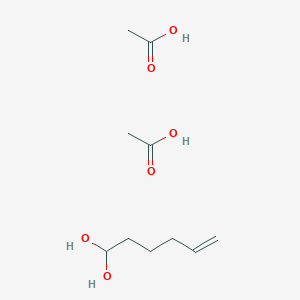
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
